molecular formula C34H41N5 B14539210 N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 62072-71-3

N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine

Cat. No.: B14539210
CAS No.: 62072-71-3
M. Wt: 519.7 g/mol
InChI Key: BDBYXJYFTATHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a dodecyl chain and diazenyl groups, making it an interesting subject for research in organic chemistry and material science.

Properties

CAS No.

62072-71-3

Molecular Formula

C34H41N5

Molecular Weight

519.7 g/mol

IUPAC Name

N-dodecyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine

InChI

InChI=1S/C34H41N5/c1-2-3-4-5-6-7-8-9-10-16-27-35-33-26-21-28-17-14-15-20-32(28)34(33)39-38-31-24-22-30(23-25-31)37-36-29-18-12-11-13-19-29/h11-15,17-26,35H,2-10,16,27H2,1H3

InChI Key

BDBYXJYFTATHND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives followed by coupling with naphthylamines. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired diazenyl linkages.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl groups into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced organic materials and dyes.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of novel polymers and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its interaction with molecular targets through its diazenyl groups. These interactions can lead to changes in the electronic properties of the compound, affecting its behavior in various chemical and biological systems. The pathways involved often include electron transfer and conjugation with other molecular entities.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
  • N-Dodecyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine

Uniqueness

N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature enhances its solubility in non-polar solvents and its potential for use in surfactant and material science applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.